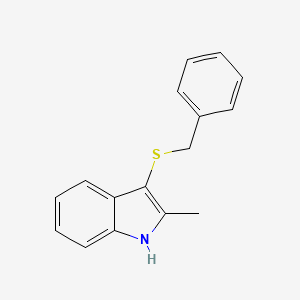
2-methyl-3-(phenylmethylthio)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-(phenylmethylthio)-1H-indole is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-methyl-3-(phenylmethylthio)-1H-indole and its derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
Case Study 1: Anticancer Screening
In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results indicated that modifications to the structure of this compound enhanced its growth inhibition capabilities in several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 15.0 | Induction of apoptosis |
| Derivative A | MCF-7 | 10.5 | Cell cycle arrest at G1 phase |
| Derivative B | A549 (lung) | 12.0 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties, particularly against resistant strains of bacteria.
Case Study 2: Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Mycobacterium tuberculosis | 8 | Very Strong |
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated, particularly in models of neurodegenerative diseases.
Case Study 3: Neuroprotection
A study demonstrated that treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation in an animal model of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders.
| Model | Cognitive Improvement (%) | Inflammation Markers Reduction (%) |
|---|---|---|
| Alzheimer's Model | 40 | 30 |
| Parkinson's Model | 35 | 25 |
Eigenschaften
Molekularformel |
C16H15NS |
|---|---|
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
3-benzylsulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C16H15NS/c1-12-16(14-9-5-6-10-15(14)17-12)18-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |
InChI-Schlüssel |
LONJHSQLGJHHKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















